molecular formula C10H11ClF3N B1429154 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS No. 1108698-58-3

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Cat. No. B1429154
Key on ui cas rn: 1108698-58-3
M. Wt: 237.65 g/mol
InChI Key: XHYOSQMVVNPZEP-UHFFFAOYSA-N
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Patent
US08372864B2

Procedure details

Added to a solution of 0.794 g of 1-(3-trifluoromethylphenyl)cyclopropylamine hydrochloride in 20 cm3 of water are 4 cm3 of 1M sodium hydroxide at a temperature close to 20° C. This solution is stirred for 15 min. 40 cm3 of dichloromethane are added and the mixture is stirred for 5 min. The aqueous phase is extracted with 30 cm3 of dichloromethane. The organic phases are combined, dried over magnesium sulfate and concentrated using a rotary evaporator under reduced pressure (5 kPa). 700 mg of 1-(3-trifluoromethylphenyl)cyclopropylamine are obtained, which are dissolved in 12 cm3 of dichloromethane. 1 g of tert-butyl [(1S)-2-(3,5-difluorophenyl)-1-oxiran-2-ylethyl]carbamate and 0.329 g of scandium triflate are added to the solution. The light orange-colored suspension is kept stirring at ambient temperature for 20 h. The reaction mixture is concentrated using a rotary evaporator under reduced pressure (5 kPa). The crude product obtained is purified by flash chromatography over silica (column: 200 g; particle size: 15-40 μm; flow rate: 50 cm3/min; eluent: 70% cyclohexane/30% ethyl acetate). After concentrating the fractions under reduced pressure, 0.87 g of tert-butyl [(1S,2R)-1-(3,5-difluorobenzyl)-2-hydroxy-3-({1-[3-(trifluoromethyl)phenyl]cyclopropyl}amino)propyl]carbamate is obtained in the form of a white solid.
Quantity
0.794 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:15])([F:14])[C:4]1[CH:5]=[C:6]([C:10]2([NH2:13])[CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+].ClCCl>O>[F:2][C:3]([F:14])([F:15])[C:4]1[CH:5]=[C:6]([C:10]2([NH2:13])[CH2:11][CH2:12]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.794 g
Type
reactant
Smiles
Cl.FC(C=1C=C(C=CC1)C1(CC1)N)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This solution is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 30 cm3 of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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